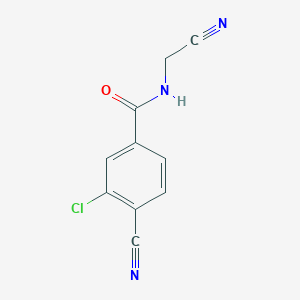

3-Chloro-4-cyano-N-(cyanomethyl)benzamide

Description

3-Chloro-4-cyano-N-(cyanomethyl)benzamide is a benzamide derivative characterized by a chloro group at position 3, a cyano group at position 4 on the aromatic ring, and a cyanomethyl substituent attached to the amide nitrogen. Its molecular formula is C₉H₅ClN₃O, with a molecular weight of 206.61 g/mol (calculated from atomic weights).

Properties

IUPAC Name |

3-chloro-4-cyano-N-(cyanomethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-9-5-7(1-2-8(9)6-13)10(15)14-4-3-12/h1-2,5H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAXXCHCGILGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC#N)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-cyano-N-(cyanomethyl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyano-N-(cyanomethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Condensation Reactions: The cyano groups can participate in condensation reactions to form heterocyclic compounds.

Reduction Reactions: The cyano groups can be reduced to amines under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Condensation Reactions: Reagents like hydrazine or hydroxylamine can facilitate the formation of heterocycles.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted benzamides.

Condensation Reactions: Products include various heterocyclic compounds.

Reduction Reactions: Products include primary amines.

Scientific Research Applications

3-Chloro-4-cyano-N-(cyanomethyl)benzamide has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-cyano-N-(cyanomethyl)benzamide involves its interaction with specific molecular targets. The cyano groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Benzamide Core

The benzamide scaffold is highly modular, allowing for diverse substitutions that alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benzamide Derivatives

Electronic and Physicochemical Properties

- Cyanomethyl vs. Bulky Substituents: The compact cyanomethyl group may improve membrane permeability relative to bulkier groups like 3-chlorophenethyl or heterocycles (e.g., cyclopenta[b]thiophen-2-yl) .

- Hydrophobicity and Solubility: The dual cyano groups in the target compound increase hydrophobicity compared to nitro- or methoxy-substituted benzamides. This could limit aqueous solubility but enhance lipid bilayer penetration .

Biological Activity

3-Chloro-4-cyano-N-(cyanomethyl)benzamide, with the CAS number 1645438-19-2, is a compound that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various research findings, case studies, and relevant data.

Chemical Structure

The molecular formula for this compound is C10H8ClN3O. Its structure features a benzamide moiety substituted with chlorine and cyano groups, contributing to its unique biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 219.65 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for common pathogens.

- The compound showed notable activity against Staphylococcus aureus and Escherichia coli , with MIC values ranging from 15 to 30 µg/mL.

The proposed mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. This dual action could explain its effectiveness against resistant strains of bacteria.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

- Results : The compound exhibited selective cytotoxicity with IC50 values ranging from 20 to 40 µM, indicating potential as an anticancer agent while maintaining a favorable safety margin for non-cancerous cells.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of benzamide, including this compound. The findings revealed that this compound outperformed several traditional antibiotics against multi-drug resistant strains, suggesting its potential as a new therapeutic agent in combating antibiotic resistance .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers investigated the effects of this compound on cancer cell proliferation. The results indicated that the compound inhibited cell growth significantly in a dose-dependent manner, particularly in breast cancer cells, highlighting its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro-4-cyano-N-(cyanomethyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling 3-chloro-4-cyanobenzoic acid derivatives with cyanomethylamine via activated intermediates like acyl chlorides. For example, analogous syntheses (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) use benzoyl chloride and amine precursors in anhydrous solvents (e.g., dichloromethane) under nitrogen, with yields optimized by controlling stoichiometry (1.2:1 amine:acyl chloride) and reaction time (4–6 hours) . Temperature (0–5°C) minimizes side reactions like hydrolysis. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Multi-technique validation is essential:

- NMR : Compare and NMR spectra with computational predictions (e.g., density functional theory) to confirm functional groups (e.g., cyano, benzamide). Discrepancies in peak splitting may indicate conformational isomerism .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Cl and C≡N bond lengths) to confirm stereoelectronic effects. For example, analogous chlorobenzamides show mean C-Cl bond lengths of 1.74 Å and torsional angles <10° between aryl and amide planes .

- Mass spectrometry : High-resolution ESI-MS can verify molecular ion ([M+H]) and fragmentation patterns (e.g., loss of Cl or CN groups) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives targeting bacterial enzymes (e.g., acps-pptase)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions between this compound and enzyme active sites. For example, trifluoromethyl pyridine derivatives show hydrogen bonding with Ser-122 and hydrophobic interactions with Leu-89 in acps-pptase .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Chlorine and cyano groups enhance electron-withdrawing effects, increasing binding affinity to bacterial targets .

- Retrosynthesis tools : AI-driven platforms (e.g., CC-DPS) predict feasible routes for derivatives by analyzing reaction databases and thermodynamic feasibility .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Dynamic NMR : Detect slow conformational exchanges (e.g., restricted rotation of the cyanomethyl group) causing peak broadening. Variable-temperature NMR (25–60°C) can coalesce split signals .

- DFT corrections : Apply solvent correction models (e.g., PCM for DMSO) to align calculated shifts with experimental data. Discrepancies >2 ppm may indicate unaccounted crystal packing effects .

- Cross-validation : Compare IR stretching frequencies (e.g., C≡N at ~2240 cm) with computational vibrational spectra to identify anomalies from impurities .

Q. How does the compound’s reactivity in nucleophilic substitution impact its utility in multi-step syntheses?

- Methodological Answer :

- Chlorine substitution : The 3-Cl position is susceptible to SNAr reactions with amines or thiols under mild conditions (e.g., DMF, 50°C). For example, 4-chloro-N-(3-chlorophenyl)benzamide undergoes selective substitution at the para-Cl site when reacted with piperidine .

- Cyano group stability : The 4-cyano group resists hydrolysis under acidic conditions (pH >3) but can be reduced to amine via LiAlH for further functionalization .

- Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the cyanomethyl amine during subsequent reactions, followed by TFA cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.